Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dilithium core and multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include esterification, amidation, and lithiation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate
- Lithium 1-[2-(diethylamino)ethyl] 2-dodecenylsuccinate
Uniqueness
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
93964-33-1 |
---|---|
Molekularformel |
C34H59Li2NO7 |
Molekulargewicht |
607.8 g/mol |
IUPAC-Name |
dilithium;4-[2-[(E)-2-(carboxylatomethyl)tetradec-3-enoyl]oxyethylamino]-3-oxohexadecanoate |
InChI |
InChI=1S/C34H61NO7.2Li/c1-3-5-7-9-11-13-15-17-19-21-23-29(27-32(37)38)34(41)42-26-25-35-30(31(36)28-33(39)40)24-22-20-18-16-14-12-10-8-6-4-2;;/h21,23,29-30,35H,3-20,22,24-28H2,1-2H3,(H,37,38)(H,39,40);;/q;2*+1/p-2/b23-21+;; |
InChI-Schlüssel |
ZECHJSACOFMJCL-GUSGXMBRSA-L |
Isomerische SMILES |
[Li+].[Li+].CCCCCCCCCCCCC(C(=O)CC(=O)[O-])NCCOC(=O)C(CC(=O)[O-])/C=C/CCCCCCCCCC |
Kanonische SMILES |
[Li+].[Li+].CCCCCCCCCCCCC(C(=O)CC(=O)[O-])NCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.